Acetylcholine mustard (CAS 36375-30-1) is a specialized, synthetic nitrogen mustard derivative of the endogenous neurotransmitter acetylcholine [1]. In aqueous environments, the compound undergoes cyclization to form a highly reactive aziridinium ion, which functions as a potent, irreversible muscarinic receptor agonist and alkylating agent . Unlike standard reversible cholinergic ligands, acetylcholine mustard covalently binds to the orthosteric site of muscarinic acetylcholine receptors (mAChRs), specifically targeting conserved aspartic acid residues . For scientific procurement, this compound is an essential chemical tool for isolating cholinergic signaling pathways, structurally locking receptors in bound conformations, and executing high-throughput wash-and-assay protocols for allosteric modulator screening where reversible ligands would fail [REFS-1, REFS-2].
Generic substitution of acetylcholine mustard with standard cholinergic agonists (such as acetylcholine, carbachol, or muscarine) fundamentally fails in advanced pharmacological workflows due to their strictly reversible binding kinetics [1]. When screening for allosteric modulators, reversible orthosteric ligands require continuous presence in the assay buffer to maintain equilibrium, complicating kinetic measurements and causing competitive displacement artifacts[2]. Acetylcholine mustard circumvents this by covalently alkylating the receptor, allowing researchers to physically wash away unbound ligand while maintaining 100% orthosteric site occupation [2]. Furthermore, substituting with bulkier irreversible antagonists (like propylbenzilylcholine mustard) alters the initial receptor activation state, making acetylcholine mustard uniquely suited for protocols requiring an agonist-derived structural footprint [1].
In functional assays targeting the human M2 muscarinic receptor, acetylcholine mustard demonstrates potent irreversible binding through covalent alkylation, a mechanism entirely absent in the endogenous ligand acetylcholine[1]. At 37°C, acetylcholine mustard achieves a maximal alkylation rate constant of 0.16 min⁻¹, with a half-maximal rate occurring at a concentration of 24 µM[1]. In contrast, standard acetylcholine exhibits a covalent alkylation rate of 0 min⁻¹, as it is strictly reversible. This irreversible cross-linking allows researchers to permanently occupy the orthosteric site, facilitating rigorous wash-out experiments that are impossible with reversible baselines [1].
| Evidence Dimension | Maximal receptor alkylation rate constant |
| Target Compound Data | 0.16 min⁻¹ (half-maximal at 24 µM) |
| Comparator Or Baseline | Acetylcholine (0 min⁻¹; fully reversible) |
| Quantified Difference | Absolute shift from reversible equilibrium to irreversible covalent binding (0.16 min⁻¹) |
| Conditions | CHO cells expressing human M2 muscarinic receptors at 37°C |
Enables the permanent blockade of the orthosteric site, which is critical for isolating allosteric modulator effects without competitive interference.
A major limitation of using unmodified acetylcholine in tissue or cellular assays is its rapid degradation by acetylcholinesterase (AChE), necessitating the co-administration of AChE inhibitors. Acetylcholine mustard overcomes this limitation through structural modification. While its reactive aziridinium ion maintains a binding affinity for AChE comparable to that of acetylcholine, the mustard derivative exhibits a significantly lower maximum velocity (Vmax) of enzymatic hydrolysis . This reduced hydrolysis rate enhances the compound's stability in biological matrices, allowing for more consistent dosing and prolonged receptor interaction without the confounding off-target effects introduced by AChE inhibitors.
| Evidence Dimension | Maximum velocity (Vmax) of AChE hydrolysis |
| Target Compound Data | Significantly reduced Vmax |
| Comparator Or Baseline | Acetylcholine (High Vmax, rapid degradation) |
| Quantified Difference | Substantially lower hydrolysis velocity despite similar enzyme affinity |
| Conditions | In vitro acetylcholinesterase enzymatic interaction assays |
Eliminates or reduces the need for acetylcholinesterase inhibitors in complex tissue assays, improving protocol reproducibility.
The reactive aziridinium ion of acetylcholine mustard exhibits a distinct subtype affinity profile compared to unmodified acetylcholine. In competitive binding assays performed at 0°C (to isolate reversible affinity by preventing covalent alkylation), the aziridinium ion demonstrates equivalent binding affinity to acetylcholine at wild-type M1 and M3 muscarinic receptors [1]. However, acetylcholine possesses a 15-fold higher affinity at M2 receptors and a 5-fold higher affinity at M4 receptors relative to the mustard derivative[1]. This quantitative divergence in affinity profiles is critical for researchers designing subtype-selective targeting strategies, indicating that acetylcholine mustard is highly efficient for M1/M3 saturation but requires higher relative concentrations to fully alkylate M2/M4 populations [1].
| Evidence Dimension | Reversible binding affinity (pre-alkylation) |
| Target Compound Data | Equivalent to ACh at M1/M3; lower affinity at M2/M4 |
| Comparator Or Baseline | Acetylcholine (15-fold higher at M2; 5-fold higher at M4) |
| Quantified Difference | 15-fold and 5-fold affinity reduction at M2 and M4 subtypes, respectively |
| Conditions | Competitive radioligand binding assays at 0°C (alkylation-prevented conditions) |
Allows buyers to accurately calculate subtype-specific dosing requirements when utilizing the compound in heterogeneous tissue preparations.
For structural biology and precise receptor mapping, the predictability of the covalent bond is paramount. Acetylcholine mustard specifically alkylates the highly conserved aspartic acid residue D3.32 in helix three of muscarinic receptors[1]. Mutagenesis studies show that the D3.32N mutation reduces the alkylation rate of acetylcholine mustard to near zero [1]. In contrast, bulkier nitrogen mustard analogs, such as the McN-A-343 derivative BR384, exhibit heterogeneous binding, alkylating multiple residues including D2.50[1]. This single-site specificity makes acetylcholine mustard a superior precursor for generating homogeneous, covalently locked receptor populations for X-ray crystallography or cryo-EM studies [1].
| Evidence Dimension | Alkylation site specificity |
| Target Compound Data | Single-site specific (D3.32 residue) |
| Comparator Or Baseline | BR384 mustard analog (Multi-site alkylation at D3.32 and D2.50) |
| Quantified Difference | Reduction to near-zero alkylation upon single D3.32N mutation |
| Conditions | Mutagenesis analysis of M1-M4 muscarinic receptors |
Ensures the generation of homogeneous ligand-receptor complexes, which is a strict prerequisite for high-resolution structural imaging.
Because acetylcholine mustard permanently alkylates the orthosteric site at a maximal rate of 0.16 min⁻¹, it is the ideal reagent for 'wash-and-assay' screening protocols. By irreversibly locking the primary binding site, researchers can screen large libraries of allosteric modulators without the kinetic complexities and competitive displacement artifacts associated with reversible ligands [1].
The precise single-site covalent binding of acetylcholine mustard to the D3.32 residue generates highly homogeneous, structurally locked receptor populations. This makes it a preferred procurement choice for stabilizing active or desensitized receptor conformations prior to isolation for X-ray crystallography or cryo-electron microscopy [1].
In complex tissue preparations, such as intestinal smooth muscle assays, acetylcholine mustard's resistance to rapid acetylcholinesterase hydrolysis allows for consistent dosing. It is used to virtually abolish contractile responses to subsequent cholinergic stimuli, effectively isolating non-cholinergic downstream signaling pathways for independent study [2].